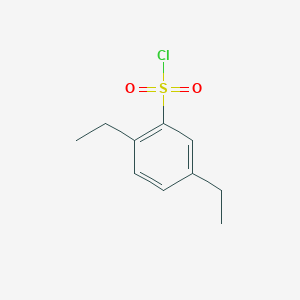

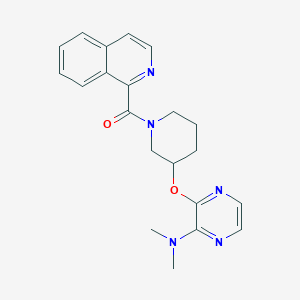

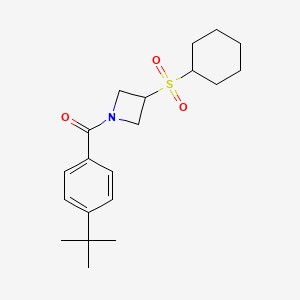

N-(4-sulfamoylphenethyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(4-sulfamoylphenethyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide, also known as SPTBN, is a novel compound that has recently gained attention in scientific research. This compound has shown promising results in various studies, making it a potential candidate for future drug development.

Applications De Recherche Scientifique

Cellular Differentiation

Nicotinamide and its analogs have been studied for their ability to induce differentiation of murine erythroleukemia cells. N'-Methylnicotinamide showed significant effectiveness, more so than dimethyl sulfoxide, in inducing almost all cells to contain hemoglobin after a 60-hr culture. This indicates nicotinamide analogs' potential in influencing cell differentiation processes, with implications for cancer therapy and regenerative medicine (Terada et al., 1979).

Fungicidal Activity

A series of new N-(thiophen-2-yl) nicotinamide derivatives were synthesized and demonstrated excellent fungicidal activities against cucumber downy mildew. This suggests the potential application of nicotinamide derivatives in agricultural fungicides, providing a basis for further optimization and development of new fungicide candidates (Wu et al., 2022).

DNA Repair Enhancement

Nicotinamide has been shown to stimulate DNA repair synthesis in human lymphocytes treated with DNA-damaging agents. This effect was concentration-dependent, highlighting nicotinamide's potential in enhancing cellular repair mechanisms, which could have implications for preventing mutation accumulation and cancer progression (Berger & Sikorski, 1980).

Redox Chemistry

Nicotinamide cofactor analogues have resurfaced in redox chemistry applications, particularly in biocatalysis and organic chemistry. Alteration of the amide group on the pyridine ring and the presence of divalent metal ions have enabled rate acceleration in enzyme-catalyzed and chemical reactions. This highlights the versatility of nicotinamide derivatives in facilitating redox reactions, with potential applications in drug development and synthetic chemistry (Paul, Arends, & Hollmann, 2014).

Propriétés

IUPAC Name |

6-(oxolan-3-yloxy)-N-[2-(4-sulfamoylphenyl)ethyl]pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O5S/c19-27(23,24)16-4-1-13(2-5-16)7-9-20-18(22)14-3-6-17(21-11-14)26-15-8-10-25-12-15/h1-6,11,15H,7-10,12H2,(H,20,22)(H2,19,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUHNIIPRHHZRKL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1OC2=NC=C(C=C2)C(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-sulfamoylphenethyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide](/img/structure/B2835327.png)

![1-{[3,5-dimethyl-1-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)-1H-pyrazol-4-yl]sulfonyl}-3-methylpiperidine](/img/structure/B2835329.png)

![2-Amino-4-(4-hydroxyphenyl)-6-(2-methylbenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2835336.png)

![1,7-dimethyl-9-(2-methylphenyl)-3-propyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2835337.png)

![4-[(Pyrido[2,3-d]pyrimidin-4-ylamino)methyl]-2,3-dihydrochromen-4-ol](/img/structure/B2835339.png)

![Ethyl (2R)-2-amino-3-[(2-methylpropan-2-yl)oxy]propanoate](/img/structure/B2835343.png)